molecular formula C12H7NO B1345150 9H-INDENO(2,1-b)PYRIDIN-9-ONE CAS No. 57955-12-1

9H-INDENO(2,1-b)PYRIDIN-9-ONE

Cat. No. B1345150
CAS RN: 57955-12-1
M. Wt: 181.19 g/mol
InChI Key: CPDVQPDRWLRLIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05153211

Procedure details

Alternatively, 5H-indeno[2,1-b]pyridine-5-one (also called 1-azafluoren-9-one) and 5 to 8 position fluoro or chloro derivatives are prepared according to a general procedure of Urbina, Synthetic Comm., 9, 245 (1979). Where to a substituted or unsubstituted 1-phenyl-2-propanone (e.g., 1-(4'-fluorophenyl)-2-propanone) is added acrylonitrile producing a corresponding 5-cyano-3-phenyl-2-pentanone, e.g., 5-cyano-3-(4'-fluorophenyl)-2-pentanone. The pentanone product is hydrogenated and cyclized to the corresponding 2-methyl-3-phenylpiperidine, e.g., 2-methyl-3-(4'-fluorophenyl)piperidine. Aromatization of the 2-methyl-3-phenyl piperidine is carried out in vapor phase with catalyst K-16 (Prostakon, Mathew and Kurisher, Khim-Geterotsikl. Socd., 876 (1970)) at 380° to 420° C. to yield the corresponding 2-methyl-3-phenylpyridine. Alternatively, aromatization can be achieved with Pd/C. Dehydrocyclization of the methyl-3-phenylpyridine at 500° to 550° C. over K-16 will produce the appropriate 1-azafluorene, e.g., 7-fluoro-1-azafluorene. The 9H-indeno[2,1-b]pyridine and its derivatives (e.g., 7-fluoro-9H-indeno[2,1-b]pyridine) are converted in accordance with Method II, III and IV into spiro-thiazolidinedione, spiro-oxazolidinedione and spiro-succinimide derivatives. The 9H-indeno[2,1-b]pyridine is oxidized according to general procedures cited in Method VII or potassium permanganate (Urbina, ibid). The resulting ketone, e.g., 7-fluoro-9H-indeno[2,1-b]pyridin-5-one, is derivatized in accordance with Method I to yield the spiro-hydantoin derivative, such as spiro-(7-fluoro-9H-indeno[2,1-b]pyridin-9,4'-imidazolidine)-2',5'-dione.
Name
2-methyl-3-(4'-fluorophenyl)piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5H-indeno[2,1-b]pyridine-5-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
substituted or unsubstituted 1-phenyl-2-propanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
5-cyano-3-(4'-fluorophenyl)-2-pentanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
pentanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]1[C:2]2[C:3](=[C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][C:8]3=O)[CH:4]=[CH:5][CH:6]=1.N1C2C(=O)C3C(=CC=CC=3)C=2C=CC=1.C(#N)C=C.C(CCC(C1C=CC=CC=1)C(=O)C)#N.C(CCC(C1C=CC(F)=CC=1)C(=O)C)#N.CC(=O)CCC.CC1C(C2C=CC=CC=2)CCCN1.CC1C(C2C=CC(F)=CC=2)CCCN1>>[CH3:13][C:2]1[C:3]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:4][CH:5]=[CH:6][N:1]=1

Inputs

Step One
Name
2-methyl-3-(4'-fluorophenyl)piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1NCCCC1C1=CC=C(C=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1NCCCC1C1=CC=CC=C1
Step Three
Name
5H-indeno[2,1-b]pyridine-5-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1C=2C(C=CC1)=C1C(C=CC=C1C2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=2C3=CC=CC=C3C(C12)=O
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
substituted or unsubstituted 1-phenyl-2-propanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CCC(C(C)=O)C1=CC=CC=C1
Name
5-cyano-3-(4'-fluorophenyl)-2-pentanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CCC(C(C)=O)C1=CC=C(C=C1)F
Step Five
Name
pentanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCC)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1NCCCC1C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=CC=C1C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.